molecular formula C20H21N3O4 B4389055 3,4-diethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

3,4-diethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No. B4389055
M. Wt: 367.4 g/mol
InChI Key: JVGIKAKYNSZQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-diethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, also known as PD146176, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PD146176 belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, 3,4-diethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide increases the levels of cAMP, which in turn leads to the activation of protein kinase A (PKA) and the inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects
3,4-diethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit angiogenesis. 3,4-diethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has also been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3,4-diethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied and its biological activities are well characterized. However, 3,4-diethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of 3,4-diethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. One area of research is the development of more potent and selective PDE4 inhibitors. Another area of research is the investigation of the neuroprotective effects of 3,4-diethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide and its potential use in the treatment of neurodegenerative diseases. Additionally, the anti-angiogenic effects of 3,4-diethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide could be further studied for their potential use in cancer therapy.

Scientific Research Applications

3,4-diethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. 3,4-diethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce inflammation in animal models of arthritis.

properties

IUPAC Name

3,4-diethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-3-25-16-11-10-15(12-17(16)26-4-2)20(24)21-13-18-22-19(23-27-18)14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGIKAKYNSZQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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